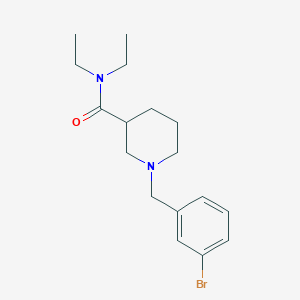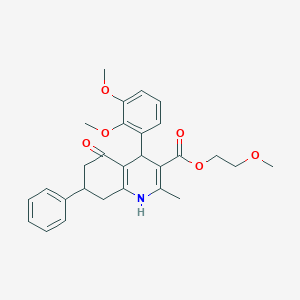![molecular formula C23H24N2O3S2 B4975393 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B4975393.png)
3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known by its chemical name, E7070. This compound has been the subject of numerous scientific studies due to its potential therapeutic properties. In
Mécanisme D'action
The mechanism of action of 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide is not fully understood. However, it is believed to inhibit the activity of several enzymes involved in angiogenesis and tumor growth, including tyrosine kinase, matrix metalloproteinase, and topoisomerase II.
Biochemical and Physiological Effects
3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation, migration, and invasion of cancer cells. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis and tumor growth in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide in lab experiments is its potential therapeutic properties. It has been shown to have anti-tumor, anti-angiogenic, and anti-metastatic effects in vitro and in vivo. Another advantage is its specificity for cancer cells, which reduces the risk of toxicity to normal cells.
One of the limitations of using 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity to normal cells, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide. One direction is to improve its solubility in water, which would make it easier to administer in vivo. Another direction is to investigate its potential use in combination with other drugs to increase its therapeutic efficacy. Finally, further research is needed to fully understand its mechanism of action and to identify potential biomarkers for patient selection.
Méthodes De Synthèse
The synthesis of 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide involves several steps. The first step is the reaction between 4-(ethylamino)sulfonyl)benzenesulfonyl)chloride and 2-mercaptobenzonitrile in the presence of a base. This reaction produces the intermediate 4-(ethylamino)sulfonyl)-2-(phenylthio)benzonitrile. The intermediate is then reacted with 3-bromopropionyl chloride in the presence of a base to produce the final product, 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide.
Applications De Recherche Scientifique
3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-tumor, anti-angiogenic, and anti-metastatic effects in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
3-[4-(ethylsulfamoyl)phenyl]-N-(2-phenylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-2-24-30(27,28)20-15-12-18(13-16-20)14-17-23(26)25-21-10-6-7-11-22(21)29-19-8-4-3-5-9-19/h3-13,15-16,24H,2,14,17H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAFMVUZQVJRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)](/img/structure/B4975317.png)
![2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol](/img/structure/B4975338.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methoxybenzoyl)piperazine oxalate](/img/structure/B4975347.png)
![10-benzoyl-11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4975355.png)


![N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4975364.png)
![ethyl 4-{[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4975385.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyl)ethanamine](/img/structure/B4975397.png)
![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4975400.png)
![methyl 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4975404.png)

![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate](/img/structure/B4975423.png)